2-(6-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-ol
Description
2-(6-Amino-2,3-dihydro-1H-indol-1-yl)ethan-1-ol is a heterocyclic organic compound with the molecular formula C₁₀H₁₄N₂O and an average molecular mass of 178.235 g/mol (monoisotopic mass: 178.1106 g/mol) . The structure comprises a 2,3-dihydroindole (indoline) core substituted with a 6-amino group and a 2-hydroxyethyl chain at the 1-position. This compound is cataloged under CAS RN 927684-70-6 and ChemSpider ID 24049034. Its primary applications are in pharmaceutical research, particularly in the development of small-molecule therapeutics targeting neurological and metabolic pathways.
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(6-amino-2,3-dihydroindol-1-yl)ethanol |
InChI |
InChI=1S/C10H14N2O/c11-9-2-1-8-3-4-12(5-6-13)10(8)7-9/h1-2,7,13H,3-6,11H2 |
InChI Key |
RHOYLAYWXLSPSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)N)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the Tscherniac-Einhorn reaction, where indoline is reacted with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . This reaction is followed by hydrolysis to convert the phthalimido group to an amino group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Tscherniac-Einhorn reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(6-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(6-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural similarities with several indole/indoline derivatives. Key structural variations include substitutions on the indole ring, functional group modifications, and core heterocycle changes. Below is a comparative analysis:
Pharmacological Activities
- Target Compound: Potential applications in neurotransmitter modulation due to the 6-amino group’s ability to engage hydrogen bonding in biological targets.
- Yan7874 : Demonstrated high affinity for orexin-2 receptors (OX2R), making it a candidate for narcolepsy treatment .
- 6-Chloro Derivatives (e.g., 2-(6-chloro-1H-indol-3-yl)ethan-1-amine HCl) : Chlorine substitution often enhances metabolic stability and blood-brain barrier penetration, relevant for CNS drug development .
Physicochemical Properties
| Property | Target Compound | YTK-A76 | IND-1 | 2-(6-Chloro-indol-3-yl)ethan-1-amine HCl |
|---|---|---|---|---|
| Molecular Weight | 178.23 | 427.53 | 264.32 | 231.12 |
| Solubility | Moderate (polar groups) | Low (lipophilic) | Moderate (ethenone) | High (hydrochloride salt) |
| Stability | Likely stable at RT | Sensitive to oxidation | Stable with excipients | High (salt form) |
| Bioavailability | High (ethanol chain) | Low (bulky groups) | Moderate | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
